molecular formula C19H12ClN3O2S B2724105 5-({[(4-Chlorobenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole CAS No. 338404-80-1

5-({[(4-Chlorobenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole

Katalognummer: B2724105
CAS-Nummer: 338404-80-1
Molekulargewicht: 381.83
InChI-Schlüssel: WBFCBBBQFRTPBV-CIAFOILYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an imidazo[2,1-b][1,3]thiazole ring, a phenyl group, and a 4-chlorobenzoyl group. The imidazo[2,1-b][1,3]thiazole ring is a heterocyclic compound that includes nitrogen and sulfur atoms .

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory and Immunoregulatory Activities

Imidazo[2,1-b][1,3]thiazole derivatives have been evaluated for their anti-inflammatory and immunoregulatory properties. Lantos et al. (1984) found that certain derivatives exhibit significant anti-inflammatory activity, which was paralleled in their ability to stimulate cell-mediated immunity, suggesting a potential application in autoimmune diseases and conditions requiring immunomodulation (Lantos et al., 1984).

Antimicrobial Properties

Research has shown that some imidazo[2,1-b][1,3]thiazole derivatives possess antimicrobial properties. B'Bhatt and Sharma (2017) synthesized derivatives that demonstrated moderate to excellent activity against a range of bacterial and fungal strains, highlighting their potential as lead compounds for developing new antimicrobial agents (B'Bhatt & Sharma, 2017).

Angiotensin II Receptor Antagonistic Activities

Kohara et al. (1996) studied benzimidazole derivatives bearing acidic heterocycles, including imidazo[2,1-b][1,3]thiazole structures, for their angiotensin II receptor antagonistic activities. These compounds were found to have high affinity for the AT1 receptor, indicating their potential for treating hypertension and related cardiovascular conditions (Kohara et al., 1996).

Antitubercular Activity

Derivatives of imidazo[2,1-b][1,3,4]thiadiazole have been synthesized and evaluated for their antitubercular activity. Ramprasad et al. (2015) reported that several compounds in this series showed potent activity against Mycobacterium tuberculosis, offering insights into new treatments for tuberculosis (Ramprasad et al., 2015).

Analgesic and Anti-inflammatory Activities

Investigations into the analgesic and anti-inflammatory activities of imidazo[2,1-b][1,3]thiazole derivatives have also been conducted. Khalifa and Abdelbaky (2008) synthesized compounds that demonstrated significant anti-inflammatory and analgesic effects, suggesting their utility in pain management and inflammatory disorders (Khalifa & Abdelbaky, 2008).

Eigenschaften

IUPAC Name

[(E)-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3O2S/c20-15-8-6-14(7-9-15)18(24)25-21-12-16-17(13-4-2-1-3-5-13)22-19-23(16)10-11-26-19/h1-12H/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFCBBBQFRTPBV-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=NOC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)/C=N/OC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.